2-Chloro-N,N,9-trimethyl-9H-purin-6-amine

説明

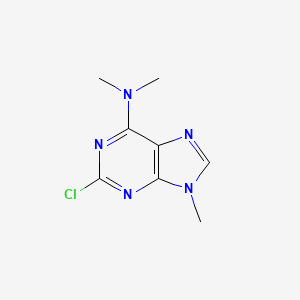

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine (CAS: 32186-94-0) is a trisubstituted purine derivative featuring a chlorine atom at position 2, a dimethylamino group at position 6, and a methyl group at position 9 (N9) (Figure 1). This compound is primarily utilized as a fine chemical intermediate in pharmaceutical and agrochemical synthesis . With a molecular formula of C₇H₁₀ClN₅ and a molecular weight of 197.62 g/mol , it is characterized by high purity (99%) and stability under standard conditions . Its planar purine core facilitates π-π stacking interactions, while the methyl and dimethyl groups enhance solubility in organic solvents compared to bulkier analogues.

特性

CAS番号 |

32186-94-0 |

|---|---|

分子式 |

C8H10ClN5 |

分子量 |

211.65 g/mol |

IUPAC名 |

2-chloro-N,N,9-trimethylpurin-6-amine |

InChI |

InChI=1S/C8H10ClN5/c1-13(2)6-5-7(12-8(9)11-6)14(3)4-10-5/h4H,1-3H3 |

InChIキー |

ZBRXWGUFGVKAQR-UHFFFAOYSA-N |

正規SMILES |

CN1C=NC2=C1N=C(N=C2N(C)C)Cl |

製品の起源 |

United States |

準備方法

Method A: C-N Coupling Catalyzed by Palladium Complexes

One efficient approach involves palladium-catalyzed C-N coupling at position 2 of the purine ring:

- A catalytic amount of 2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbomylphosphine complex is used.

- The reaction is conducted in dry, degassed toluene at 110 °C.

- Sodium tert-butylate serves as the base.

- Subsequent deprotection is performed in ethanol/water (5:1) and treated with concentrated hydrochloric acid at room temperature for up to six hours.

- The product is isolated by extraction from a 10% hydrogencarbonate solution and purified by flash silica chromatography.

This method yields high purity products suitable for further applications.

Method B: Solid-Phase Synthesis Using Rink Acid Resin

An alternative method employs solid-phase synthesis:

- 2,6-Dichloropurine is attached to Rink acid resin.

- Substitution at position 6 is achieved by adding an amine solution.

- C-N coupling at position 2 is catalyzed by Pd2(dba)3 / P(t-Bu)_3 in degassed N-methyl-2-pyrrolidone (NMP) at 100 °C.

- Cesium carbonate (CsCO_3) is used as the base.

This solid-phase approach facilitates purification and is suitable for combinatorial chemistry applications.

Method C: Reaction with Trimethylamine to Form N,N,9-Trimethylammonium Derivatives

A key step in preparing the trimethylated purine involves reacting 6-chloropurine derivatives with aqueous trimethylamine to replace chlorine atoms with trimethylammonium groups, which are better leaving groups for subsequent substitution:

- Reaction conditions: 10 mmol of 6-chloropurine in tetrahydrofuran (THF) at room temperature.

- Addition of 33% aqueous trimethylamine (~3 mL, 30 mmol).

- Reaction monitored by thin-layer chromatography (TLC) over approximately 0.5 days.

- The crystalline product is washed with ether and recrystallized from aqueous acetone at room temperature.

- Yields are high (~90%) with melting points consistent with literature data.

This step produces 2-Chloro-N,N,N-trimethyl-9H-purin-6-aminium chloride as a pale-yellow solid.

Detailed Experimental Data and Reaction Conditions

Summary Table of Key Reaction Steps for Preparation of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine

Spectroscopic and Analytical Data for Intermediate 2b (2-Chloro-N,N,N-trimethyl-9H-purin-6-aminium chloride)

Notes on Reaction Optimization and Purification

- The use of dry, degassed solvents and inert atmosphere is critical for palladium-catalyzed coupling reactions.

- Deprotection steps require mild acid treatment (e.g., concentrated HCl) at room temperature for several hours.

- Flash silica gel chromatography is effective for purification.

- Solid-phase synthesis offers simplified purification but requires specialized resin and conditions.

Comparative Analysis of Preparation Methods

| Feature | Pd-Catalyzed Coupling (Method A) | Solid-Phase Synthesis (Method B) | Trimethylamine Substitution (Method C) |

|---|---|---|---|

| Reaction Temperature | 100–110 °C | 100 °C | Room temperature |

| Catalyst | Pd complex | Pd2(dba)3 / P(t-Bu)_3 | None (nucleophilic substitution) |

| Base | Sodium tert-butylate / CsCO_3 | CsCO_3 | None |

| Reaction Time | Several hours | Several hours | ~0.5 days |

| Yield | High (not explicitly stated) | High (not explicitly stated) | ~90% |

| Purification | Flash chromatography | Resin cleavage and chromatography | Crystallization and washing |

| Scalability | Moderate | Suitable for combinatorial | High scalability |

化学反応の分析

Types of Reactions

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Hydrolysis: The chlorine atom can be hydrolyzed to form hydroxyl derivatives under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted purines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

Biology: The compound is studied for its potential role in biological processes and as a probe for enzyme activity.

Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

作用機序

The mechanism of action of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Physicochemical Properties

Crystallinity :

Solubility :

Drug Development

- YTHDC1 Ligands : 2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine (a cyclopropyl analogue) demonstrated 95% yield and selectivity for RNA-binding proteins, highlighting the role of N9 substituents in modulating specificity .

- Anticancer Agents : Fluorinated purines (e.g., C₂₄H₂₁FN₈) exhibit enhanced pharmacokinetic profiles, though their synthesis requires complex fluorination steps .

Structural Insights

- X-ray crystallography of 2-chloro-N-ethyl-9-isopropyl-9H-purin-6-amine revealed intermolecular C–H⋯π interactions, suggesting strategies to improve solid-state stability in formulation .

生物活性

2-Chloro-N,N,9-trimethyl-9H-purin-6-amine, commonly referred to as a derivative of purine, has garnered attention for its potential biological activity. This compound is structurally related to various purine analogs that have been studied for their pharmacological properties, including antiviral and anticancer activities. This article explores the biological activity of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine can be represented as follows:

This compound features a chlorinated purine base with three methyl groups attached to the nitrogen atoms at positions 9 and 9. The presence of chlorine and methyl groups influences its solubility and biological interactions.

Research indicates that 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine exhibits several mechanisms of action:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by interfering with nucleic acid synthesis. Similar compounds have shown effectiveness against a range of viruses by mimicking natural substrates involved in nucleic acid metabolism.

- Anticancer Properties : Some derivatives of purines are known to exhibit cytotoxic effects on cancer cells. The mechanism often involves the inhibition of DNA synthesis or repair pathways, leading to apoptosis in rapidly dividing cells .

- Antimicrobial Effects : There is evidence that purine analogs can exert antimicrobial activity by disrupting essential cellular processes in bacteria and fungi. This could be attributed to their structural similarity to nucleotides, which are vital for microbial growth .

Study 1: Antiviral Efficacy

A study conducted on various purine derivatives found that 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine demonstrated significant antiviral activity against certain RNA viruses. The compound was tested in vitro, showing a dose-dependent reduction in viral titers.

Study 2: Cytotoxicity in Cancer Cells

In another study assessing the cytotoxic effects of purine derivatives on cancer cell lines, 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine was found to induce apoptosis in a dose-dependent manner. The IC50 value was determined to be lower than that of many standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties of various purine derivatives highlighted the effectiveness of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential role as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are recommended for 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine, and how can reaction conditions be optimized to improve yield?

Q. Which spectroscopic techniques are most effective for characterizing 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm methyl group positions (δ 3.0–3.5 ppm for N-methyl; δ 8.5–9.0 ppm for purine protons). FT-IR can validate C-Cl bonds (550–600 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). Cross-reference spectral libraries (e.g., SciFinder) to resolve ambiguities in overlapping signals .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine in nucleophilic substitution reactions, and what tools are recommended?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electron density and identify reactive sites. Parameters like Fukui indices highlight electrophilic centers (e.g., C2 chlorine). Molecular dynamics simulations (GROMACS) can model solvent effects on reaction kinetics. Validate predictions with kinetic isotope effect (KIE) experiments .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. What experimental strategies can resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct replicated analysis (e.g., parallel assays in multiple cell lines) to isolate context-dependent effects. Use Mendelian randomization principles to control for confounding variables (e.g., purity, solvent residues) . Standardize assay conditions (pH 7.4 buffer, 37°C incubation) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. How should researchers design stability studies to assess 2-Chloro-N,N,9-trimethyl-9H-purin-6-amine under varying storage and physiological conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC-UV (λ=254 nm) and identify byproducts with LC-MS. For physiological stability, simulate gastric (pH 1.2) and plasma (37°C, 10% FBS) environments. Apply Arrhenius kinetics to extrapolate shelf-life .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Systematically test solubility using shake-flask method with buffered solutions (pH 4–9) and solvents (e.g., DMSO, ethanol). Quantify via UV-Vis spectrophotometry (calibration curve at λ_max). Control for polymorphism by characterizing crystalline forms (PXRD) and amorphous content (DSC). Publish raw data on platforms like ResearchGate for peer validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s ADMET properties early in drug discovery pipelines?

- Methodological Answer : Use SwissADME for bioavailability radar plots and Protox-II for toxicity profiling. Prioritize parameters like LogP (optimal 1–3), CYP450 inhibition, and hERG channel binding. Cross-validate with zebrafish embryo toxicity assays to bridge computational and in vivo findings .

Literature Review and Collaboration

Q. What platforms and strategies are effective for identifying prior art and collaborators working on purine derivatives?

- Methodological Answer : Use SciFinder for structure-based searches and ResearchGate to network with authors citing similar compounds (e.g., 2-chloropurine analogs). Set alerts for keywords like “N,N,9-trimethylpurine” in Google Scholar. Attend conferences (e.g., ACS National Meeting) for unpublished data exchanges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。